N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a phenyl group, and a chlorophenoxy acetamide moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acylation Reaction: The 4-benzylpiperazine is then reacted with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions to form the desired acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit osteoclastogenesis by altering the mRNA expressions of several osteoclast-specific marker genes . This inhibition is achieved through the compound’s binding to specific receptors or enzymes, thereby modulating cellular pathways involved in bone resorption.
Comparison with Similar Compounds
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide: This compound also exhibits inhibitory effects on osteoclastogenesis but may differ in its potency and specific molecular interactions.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its role as a human carbonic anhydrase inhibitor, this compound highlights the versatility of piperazine derivatives in targeting different biological pathways.
Properties
Molecular Formula |
C26H26ClN3O3 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c27-21-10-12-22(13-11-21)33-19-25(31)28-24-9-5-4-8-23(24)26(32)30-16-14-29(15-17-30)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,31) |
InChI Key |
HMAUDOXWDNYNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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